molecular formula C12H16O4 B595362 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid CAS No. 1351690-41-9

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid

Cat. No.: B595362
CAS No.: 1351690-41-9
M. Wt: 224.256
InChI Key: ZGPRYJAQHWGSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid is an organic compound with a complex structure, featuring a methoxy group and a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with 2-methoxy-1-methylethanol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-(2-Methoxy-1-methylethoxy)-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring and carboxylic acid group also play roles in its chemical behavior and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but differs in the position of the functional groups.

    4-(2-Methoxy-1-methylethoxy)phenylamine: Similar structure but with an amine group instead of a carboxylic acid.

    2-Propanol, 1-(2-methoxy-1-methylethoxy): Similar methoxy and ethoxy groups but lacks the aromatic ring and carboxylic acid.

Uniqueness

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

4-(1-methoxypropan-2-yloxy)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8-6-10(16-9(2)7-15-3)4-5-11(8)12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPRYJAQHWGSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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